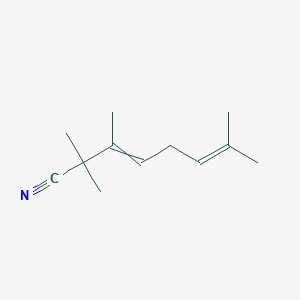
2,2,3,7-Tetramethylocta-3,6-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,7-Tetramethylocta-3,6-dienenitrile is an organic compound with the molecular formula C12H19N. It is characterized by the presence of multiple methyl groups and a nitrile functional group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,7-Tetramethylocta-3,6-dienenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions. One common method involves the use of alkyne precursors, which undergo a series of addition and substitution reactions to form the desired compound. The reaction conditions often include the use of catalysts, such as palladium or nickel, to facilitate the formation of the nitrile group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,7-Tetramethylocta-3,6-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Scientific Research Applications
2,2,3,7-Tetramethylocta-3,6-dienenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,3,7-Tetramethylocta-3,6-dienenitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form strong interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s structure allows it to participate in a range of chemical reactions, making it a valuable tool in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethylocta-2,6-dienenitrile
- 2,2,7,7-Tetramethylocta-3,5-diyne
- 3,6-Octadienenitrile
Uniqueness
2,2,3,7-Tetramethylocta-3,6-dienenitrile is unique due to its specific arrangement of methyl groups and the presence of a nitrile group. This unique structure imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its analogs. The compound’s versatility and reactivity make it a valuable asset in various fields of research and industry.
Properties
CAS No. |
63089-72-5 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2,2,3,7-tetramethylocta-3,6-dienenitrile |
InChI |
InChI=1S/C12H19N/c1-10(2)7-6-8-11(3)12(4,5)9-13/h7-8H,6H2,1-5H3 |
InChI Key |
VRKKGCRBVWEEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC=C(C)C(C)(C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















